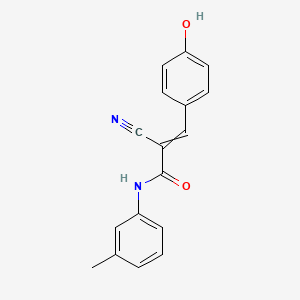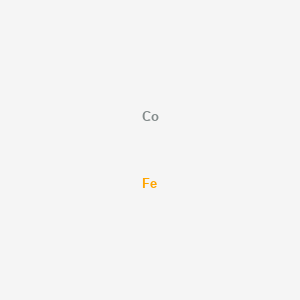
cobalt;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt iron compounds, particularly cobalt ferrite (CoFe₂O₄), are of significant interest due to their unique physical and chemical properties. These compounds exhibit high magnetic permeability, chemical stability, and mechanical hardness, making them suitable for various applications in fields such as biomedicine, catalysis, and electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Sol-Gel Method: : This involves the transition of a system from a liquid “sol” (mostly colloidal) into a solid “gel” phase. For cobalt ferrite, metal nitrates are often used as precursors, and citric acid is employed as a chelating agent. The mixture is then heated to form a gel, which is subsequently calcined to obtain cobalt ferrite nanoparticles .
-
Hydrothermal Method: : This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is particularly useful for producing cobalt ferrite with controlled size and morphology .
-
Chemical Co-Precipitation: : In this method, metal salts are dissolved in water, and a precipitating agent (like sodium hydroxide) is added to form hydroxides. These hydroxides are then calcined to produce cobalt ferrite .
Industrial Production Methods
Industrial production of cobalt iron compounds often employs large-scale chemical co-precipitation due to its simplicity and cost-effectiveness. The process involves the precipitation of metal hydroxides from aqueous solutions, followed by filtration, washing, and calcination to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Cobalt iron compounds can undergo oxidation to form various oxides. For example, cobalt can form cobalt(II) oxide (CoO) and cobalt(III) oxide (Co₂O₃) under different conditions .
-
Reduction: : These compounds can be reduced using hydrogen or other reducing agents to form metallic cobalt and iron .
-
Substitution: : Cobalt iron compounds can participate in substitution reactions where one metal ion is replaced by another. For instance, cobalt ferrite can be doped with other metal ions to modify its properties .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, nitric acid.
Reducing Agents: Hydrogen, carbon monoxide.
Substituting Agents: Various metal salts.
Major Products
Oxides: CoO, Co₂O₃, Fe₂O₃.
Reduced Metals: Metallic cobalt and iron.
Doped Ferrites: Modified cobalt ferrite with enhanced properties.
Applications De Recherche Scientifique
Cobalt iron compounds have a wide range of applications in scientific research:
Biomedicine: Used in magnetic resonance imaging (MRI) as contrast agents, drug delivery systems, and hyperthermia treatment for cancer.
Energy Storage: Utilized in the development of supercapacitors and lithium-ion batteries due to their excellent electrochemical properties.
Environmental Science: Applied in water purification processes and as sensors for detecting environmental pollutants.
Mécanisme D'action
The mechanism of action of cobalt iron compounds varies depending on their application:
Magnetic Properties: The magnetic behavior is due to the alignment of magnetic moments in the tetrahedral and octahedral sites of the crystal lattice.
Catalytic Activity: The catalytic properties arise from the ability of cobalt and iron ions to change their oxidation states, facilitating redox reactions.
Electrochemical Performance: In energy storage devices, the high surface area and conductivity of cobalt iron compounds enhance charge storage and transfer.
Comparaison Avec Des Composés Similaires
Cobalt iron compounds are often compared with other ferrites and transition metal oxides:
Nickel Ferrite (NiFe₂O₄): Similar to cobalt ferrite but with different magnetic and catalytic properties.
Manganese Ferrite (MnFe₂O₄): Exhibits higher electrical conductivity but lower magnetic properties compared to cobalt ferrite.
Zinc Ferrite (ZnFe₂O₄): Known for its high electrical resistivity and lower magnetic properties.
Conclusion
Cobalt iron compounds, particularly cobalt ferrite, are versatile materials with a wide range of applications in various fields. Their unique properties, such as high magnetic permeability and chemical stability, make them suitable for use in biomedicine, catalysis, energy storage, and environmental science. The ability to modify these properties through different synthetic methods and doping further enhances their applicability.
Propriétés
Numéro CAS |
12133-94-7 |
|---|---|
Formule moléculaire |
CoFe |
Poids moléculaire |
114.78 g/mol |
Nom IUPAC |
cobalt;iron |
InChI |
InChI=1S/Co.Fe |
Clé InChI |
QVYYOKWPCQYKEY-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
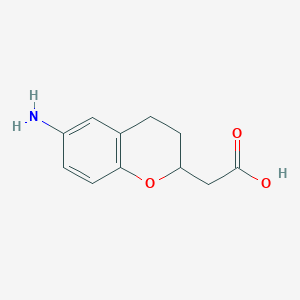
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
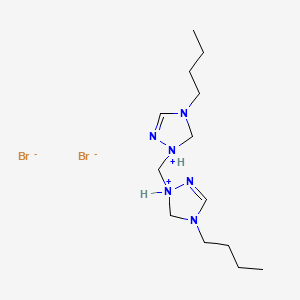
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
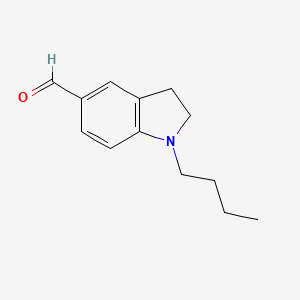
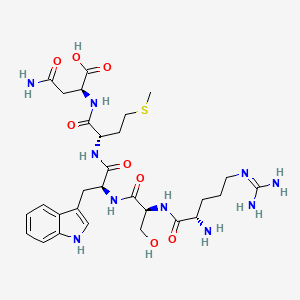
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
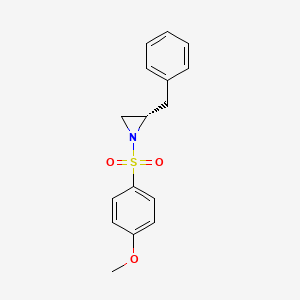
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
